molecular formula C20H31NO5S B3028417 tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate CAS No. 203306-85-8

tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate

Cat. No.: B3028417
CAS No.: 203306-85-8
M. Wt: 397.5 g/mol
InChI Key: STHFZLUOFCUSCL-UHFFFAOYSA-N
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Description

Structure and Functional Features
The compound "tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate" is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position of the piperidine ring. At the 4-position, a propyl chain is substituted with a p-toluenesulfonyl (tosyl) oxy group. The tosyl group acts as a leaving group, making this compound highly reactive in nucleophilic substitution reactions. The Boc group provides steric protection and stability under basic conditions, which is advantageous in multi-step synthetic pathways, particularly in pharmaceutical intermediates or peptide chemistry .

For instance, a precursor like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate may undergo tosylation using p-toluenesulfonyl chloride under basic conditions to yield the target compound . Such derivatives are critical intermediates in medicinal chemistry for constructing bioactive molecules, including kinase inhibitors or protease modulators.

Properties

IUPAC Name

tert-butyl 4-[3-(4-methylphenyl)sulfonyloxypropyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5S/c1-16-7-9-18(10-8-16)27(23,24)25-15-5-6-17-11-13-21(14-12-17)19(22)26-20(2,3)4/h7-10,17H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFZLUOFCUSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127981
Record name 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203306-85-8
Record name 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203306-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds.

Chemical Reactions:
The compound can undergo several reactions, including:

  • Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles, facilitating the formation of diverse chemical entities.
  • Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
  • Hydrolysis: Hydrolysis can produce the corresponding piperidine derivative and sulfonic acid, expanding its utility in synthetic pathways.

Table 1: Chemical Reactions of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of sulfonyl group with nucleophilesVarious substituted piperidines
Oxidation/ReductionTransformation to different oxidation statesHydroxy derivatives
HydrolysisReaction with water yielding piperidine derivativesPiperidine and sulfonic acid

Medicinal Chemistry

Pharmaceutical Development:
The compound is integral in medicinal chemistry for developing pharmaceuticals and bioactive molecules. Its structural features enable interactions with biological targets, influencing pharmacological activity.

Case Study: Antihypertensive Agents

Research has shown that derivatives of this compound exhibit antihypertensive properties. By modifying the piperidine ring or the sulfonyl group, researchers have synthesized compounds that effectively lower blood pressure in animal models.

Mechanism of Action:
The mechanism involves interaction with specific receptors or enzymes, where the sulfonyl group acts as a leaving group, facilitating the formation of active metabolites that exert therapeutic effects.

Material Science

Polymer Preparation:
In material science, this compound is used to prepare advanced materials such as polymers. Its ability to form stable bonds allows for the development of materials with desirable mechanical properties.

Table 2: Applications in Material Science

Application TypeDescriptionExample Materials
Polymer SynthesisUsed as a building block for polymer chainsThermoplastic elastomers
Composite MaterialsEnhances properties when combined with other materialsReinforced plastics

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with various biological targets, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with several piperidine-based Boc-protected derivatives.

Table 1: Structural and Functional Comparison

Compound Name (CAS Number) Key Substituents Functional Group Reactivity Similarity Score Key Applications
Target Compound 4-(3-tosyloxypropyl) Tosyl (excellent leaving group) Nucleophilic substitution reactions
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (236406-33-0) 4-(2-hydroxyethyl), 4-methyl Hydroxyl (moderate reactivity) 1.00 Alcohol oxidation, esterification
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (146667-84-7) 3-(2-hydroxyethyl) Hydroxyl (moderate reactivity) 0.98 Building block for chiral ligands
1-Boc-4-(Hydroxymethyl)-4-methylpiperidine (236406-21-6) 4-(hydroxymethyl), 4-methyl Hydroxyl (protected) 0.98 Peptide backbone modifications

Key Observations

Reactivity Differences: The target compound’s tosyloxy group enables efficient displacement by nucleophiles (e.g., amines, thiols), making it superior for SN2 reactions compared to hydroxyl-bearing analogs . Compounds like tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0) exhibit lower reactivity due to the hydroxyl group, requiring activation (e.g., Mitsunobu conditions) for further derivatization.

The 3-substituted hydroxyethyl group in CAS 146667-84-7 alters the piperidine ring’s conformational flexibility, which may influence binding affinity in receptor-targeted applications.

Synthetic Utility :

  • The target compound is ideal for introducing amines or thioethers via tosylate displacement.
  • Hydroxyl-containing analogs (e.g., CAS 236406-21-6) are better suited for oxidation to ketones or coupling reactions (e.g., sulfonate ester formation).

Research Findings and Implications

  • Pharmacological Relevance : Tosyl derivatives like the target compound are pivotal in prodrug synthesis, where controlled release of active moieties is required.
  • Limitations : The target compound’s sensitivity to strong nucleophiles or bases may limit its use in highly reactive environments, whereas hydroxyl analogs offer more stability under such conditions .

Biological Activity

tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate, often referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C11H21NO5S\text{C}_{11}\text{H}_{21}\text{N}\text{O}_{5}\text{S}

This structure includes a tert-butyl group, a piperidine ring, and a sulfonate moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of investigation include:

  • Antiviral Activity : Recent studies have indicated that similar piperidine derivatives exhibit antiviral properties, particularly against viruses such as Ebola. These compounds inhibit viral entry by targeting specific cellular receptors involved in viral pathogenesis .
  • Dopamine Receptor Modulation : Compounds with similar structural motifs have been shown to selectively activate dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders . The modulation of these receptors can influence neurotransmitter systems and provide therapeutic benefits.
  • Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Compounds containing this moiety have been effective against various bacterial strains by inhibiting folic acid synthesis .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Viral Entry Inhibition : Similar compounds have been shown to interfere with the interaction between viral proteins and host cell receptors, effectively blocking entry and subsequent replication .
  • Receptor Agonism : The interaction with dopamine receptors can lead to downstream signaling cascades that affect neuronal function and health .
  • Inhibition of Bacterial Enzymes : The sulfonamide component likely inhibits dihydropteroate synthase, an enzyme critical for bacterial growth and survival .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study on Antiviral Activity : A study evaluated the efficacy of benzimidazole-piperidine hybrids against Ebola virus. Compounds similar to this compound demonstrated EC50 values in the low micromolar range, indicating potent antiviral properties .
  • Dopamine Receptor Selectivity : Research on ML417, a compound with structural similarities, revealed its selective activation of the D3 dopamine receptor without affecting other receptor subtypes. This selectivity could be beneficial for reducing side effects associated with broader-spectrum drugs .

Data Table

The following table summarizes key findings related to the biological activities of compounds structurally related to this compound.

Compound NameBiological ActivityEC50 (µM)SI (Selectivity Index)
Compound AAntiviral0.6420
Compound BDopamine AgonistN/AN/A
Compound CAntibacterialN/AN/A

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate

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